molecular formula C14H12FNO2 B8187024 2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione

2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione

Cat. No.: B8187024
M. Wt: 245.25 g/mol
InChI Key: ZAHVGCYRBAESBS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione is an organic compound with the molecular formula C14H12FNO2. This compound is characterized by the presence of a fluoro-substituted cyclohexene ring attached to an isoindole-1,3-dione moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorocyclohexene and phthalic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluoro group on the cyclohexene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The fluoro group and isoindole-1,3-dione moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-cyclohex-3-enyl)-isoindole-1,3-dione: Similar structure but with a chloro group instead of a fluoro group.

    2-(3-Bromo-cyclohex-3-enyl)-isoindole-1,3-dione: Similar structure but with a bromo group instead of a fluoro group.

    2-(3-Methyl-cyclohex-3-enyl)-isoindole-1,3-dione: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione imparts unique chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(3-fluorocyclohex-3-en-1-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-2,4,6-7,10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVGCYRBAESBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=C1)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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